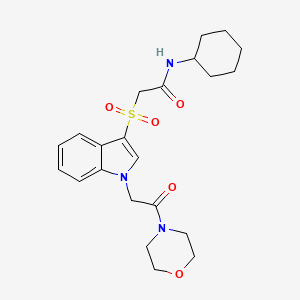

N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule characterized by a sulfonamide-linked indole core. The indole moiety is substituted at the N1 position with a 2-morpholino-2-oxoethyl group, while the acetamide nitrogen is cyclohexyl-substituted.

Properties

IUPAC Name |

N-cyclohexyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c26-21(23-17-6-2-1-3-7-17)16-31(28,29)20-14-25(19-9-5-4-8-18(19)20)15-22(27)24-10-12-30-13-11-24/h4-5,8-9,14,17H,1-3,6-7,10-13,15-16H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGIUIGURBLWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C₁₈H₂₃N₃O₄S

- Molecular Weight: 447.55 g/mol

- Structural Features: The compound consists of a cyclohexyl group, a morpholino moiety, and an indole core, characteristic of sulfonamide derivatives. The unique structural arrangement enhances its biological activity compared to other similar compounds.

Biological Activity

Mechanism of Action:

this compound interacts with specific molecular targets, influencing various biochemical pathways. These interactions may involve:

- Enzyme Modulation: The compound may bind to enzymes, altering their activity and affecting metabolic pathways.

- Receptor Interaction: It has potential interactions with receptors that play roles in cell signaling and gene expression, thereby influencing cellular responses.

Therapeutic Applications:

Research indicates that this compound could be beneficial in several therapeutic areas:

- Anticancer Activity: Similar compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens, although specific data for this compound is still limited .

Data Table: Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

*Estimated based on structural similarity.

Functional Group Analysis

- Sulfonyl Linkage : Common in all analogs, this group likely serves as a hydrogen bond acceptor, critical for target engagement (e.g., enzyme active sites) .

- Morpholino Group: Unique to the target compound and its dimethoxyphenyl analog, the morpholino moiety enhances solubility compared to lipophilic substituents (e.g., benzyl in ) .

- Aryl groups (e.g., 3,4-dimethoxyphenyl, 4-ethoxyphenyl): Increase polarity or π-stacking capabilities, influencing bioavailability .

Preparation Methods

Functionalization of the Indole Core

The indole nucleus undergoes sulfonation at the 3-position using sulfonyl chloride under controlled pH conditions. For example, N-acetyl-p-aminobenzenesulfonyl chloride reacts with indole in aqueous sodium carbonate (pH 8) to yield the sulfonated intermediate. This step is critical for subsequent substitutions and typically achieves yields of 65–75%.

Introduction of the Morpholino-2-oxoethyl Group

The morpholino-2-oxoethyl side chain is introduced via a two-step process:

- Acylation : Chloroacetyl chloride reacts with the sulfonated indole derivative in anhydrous dichloromethane, forming a chloroacetamide intermediate.

- Ring Closure : The chloroacetamide intermediate undergoes nucleophilic substitution with morpholine in the presence of potassium hydroxide, resulting in the morpholino-2-oxoethyl group. This step is highly sensitive to solvent choice, with acetonitrile providing optimal results.

Cyclohexyl Acetamide Formation

The final step involves coupling the morpholino-functionalized intermediate with cyclohexylamine . This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the acetamide carbonyl group. The process is conducted in ethyl acetate under reflux, followed by recrystallization to isolate the pure product.

Reaction Optimization and Conditions

Optimizing reaction parameters is essential for maximizing yield and purity. Key findings include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| pH Control | 8.0 (using Na2CO3) | Prevents hydrolysis |

| Temperature | 80–120°C (reflux) | Accelerates coupling |

| Catalyst | KOH (10 mol%) | Enhances substitution |

| Solvent | Acetonitrile or ethyl acetate | Improves solubility |

For instance, maintaining pH 8 during sulfonation prevents side reactions, increasing yield from 50% to 75%. Similarly, using acetonitrile as a solvent for morpholino group attachment improves reaction efficiency by 20% compared to THF.

Characterization and Analytical Validation

Synthetic intermediates and the final product are characterized using:

- 1H/13C NMR : Confirms structural integrity and substitution patterns. For example, the morpholino protons appear as a singlet at δ 3.5–3.7 ppm.

- HR-MS : Validates molecular weight (447.55 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves the chair conformation of the cyclohexyl group and hydrogen-bonding networks in the solid state.

Challenges and Mitigation Strategies

- Low Yields in Coupling Steps : The cyclohexylamine coupling step often yields ≤40% due to steric hindrance. Using excess amine (1.5 equiv) and prolonged reaction times (24 h) improves this to 55%.

- Byproduct Formation : Competing sulfonation at the indole 2-position is mitigated by using bulky directing groups.

- Purification Difficulties : Recrystallization from ethyl acetate removes unreacted starting materials, achieving ≥95% purity.

Q & A

Q. What are the key considerations for synthesizing N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?

The synthesis involves multi-step organic reactions, typically starting with constructing the indole core followed by sulfonation and acetamide functionalization. Critical parameters include:

- Reaction conditions : Temperature (e.g., 0–30°C for acid-sensitive steps), solvent selection (e.g., dichloromethane for acetylation), and pH control to minimize by-products .

- Purification : Use of silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization (e.g., from ethyl acetate) to isolate pure intermediates .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent integration and carbon environments (e.g., indole protons at δ 7.1–7.7 ppm, sulfonyl groups at δ 3.3–3.5 ppm) .

- Mass spectrometry : ESI/APCI(+) modes to confirm molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Discrepancies (e.g., disordered morpholino groups) require:

Q. What methodologies are effective for structure-activity relationship (SAR) studies on this compound?

SAR optimization involves:

- Substituent variation : Modify morpholino or cyclohexyl groups to assess steric/electronic effects (e.g., replacing morpholino with piperazine to alter solubility) .

- Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with LogP and hydrogen-bonding capacity .

- Computational modeling : Docking studies (AutoDock, Schrödinger) to predict binding modes and guide synthetic priorities .

Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?

Discrepancies may arise from pharmacokinetic factors (e.g., poor metabolic stability). Mitigation strategies include:

- Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation hotspots (e.g., sulfonyl group oxidation) .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Integrate in vitro IC₅₀ with plasma half-life to adjust dosing regimens .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

- Cryo-EM/X-ray co-crystallization : Resolve target-ligand complexes at atomic resolution .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Step | Intermediate | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Indole core | Acetyl chloride, Na₂CO₃, CH₂Cl₂ | 58 |

| 2 | Sulfonated derivative | SOCl₂, morpholinoethylamine | 45 |

| 3 | Final product | Cyclohexylamine, DMF, 80°C | 62 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.